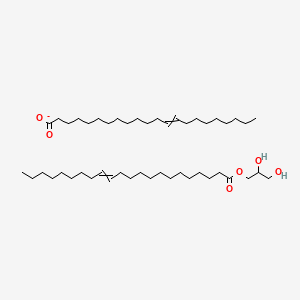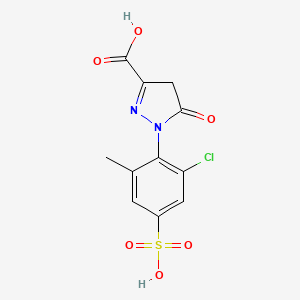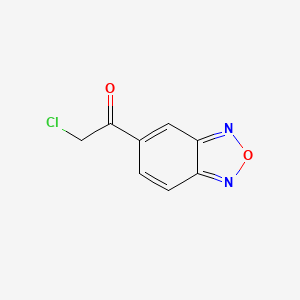
3,4,5'-Trimethoxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan is a natural compound that belongs to the chemical family of lignans . It is isolated from the roots of Artemisia absinthium . The compound has a molecular formula of C22H24O7 and a molecular weight of 400.43 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole . The InChI Key is UTPBMRNHPNUBLT-YJPXFSGGSA-N .Physical And Chemical Properties Analysis
This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Larvicidal and Antiplasmodial Activities : A study by Solis et al. (2005) found that a lignan similar to 3,4,5'-Trimethoxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignan, isolated from Piper fimbriulatum, showed larvicidal activity against Aedes aegypti and weak antiplasmodial and antitrypanosomal activities (Solis et al., 2005).
Isolation from Magnolia Kobus : Lee et al. (2008) isolated similar lignans from the bark of Magnolia kobus, which suggests the potential for these compounds to be sourced from different plant species (Lee et al., 2008).
Hepatoprotective Activities : He et al. (2015) reported that compounds related to this compound showed protective activities against acetaminophen-induced hepatocyte injury (He et al., 2015).
Plant Growth Regulatory Activity : Yamauchi et al. (2015) evaluated the plant growth regulatory activity of a similar lignan, finding that it showed growth promotion in lettuce roots and inhibitory activity in lettuce shoots (Yamauchi et al., 2015).
Anti-inflammatory Effects : Kabe et al. (2020) discovered that sesamin, a lignan similar to this compound, and its metabolites have anti-inflammatory effects through binding to annexin A1 (Kabe et al., 2020).
Eigenschaften
IUPAC Name |
6-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-23-16-5-4-12(6-17(16)24-2)20-14-9-27-21(15(14)10-26-20)13-7-18(25-3)22-19(8-13)28-11-29-22/h4-8,14-15,20-21H,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPBMRNHPNUBLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C(=C4)OC)OCO5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)


